{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}dimethylamine oxalate
Overview
Description
{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}dimethylamine oxalate is a useful research compound. Its molecular formula is C18H27NO7 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.17875220 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Oxidation and Environmental Applications
- Oxidation of Pollutants : Research demonstrates the effectiveness of photoassisted Fenton reactions in decomposing pollutants like metolachlor and methyl parathion, highlighting the potential for similar compounds to participate in environmental remediation processes (Pignatello & Sun, 1995).
Catalysis and Synthesis
- Hydrogenation Catalysts : Studies have shown that the hydrogenation of dimethyl oxalate on specific catalysts can lead to controlled production of valuable chemicals, suggesting potential catalytic applications for related compounds (Cui et al., 2014).
- Photocatalytic Degradation : The degradation of alkylphenol ethoxylates under simulated sunlight conditions, mediated by Fe(III)-oxalate complexes, provides a framework for understanding how similar compounds might behave under photolytic conditions (Liu et al., 2010).
Organic and Medicinal Chemistry
- Structural Characterization : Investigations into the molecular structure of bis(2-methoxy-4-allylphenyl)oxalate reveal insights into the chemical behavior of structurally related compounds, which may inform their synthesis and application in various chemical contexts (Şahin et al., 2016).
Material Science
- Amphiphilic Compounds for Photodynamic Therapy : The synthesis and characterization of zinc phthalocyanines with specific substituents have been explored for their potential in photodynamic cancer therapy, indicating possible biomedical applications for similar amphiphilic compounds (Çakır et al., 2015).
Electrochemistry
- Anodic Oxidation : The anodic oxidation of 4-allyl-2-methoxyphenol, which shares structural similarity with the compound , has been studied for the synthesis of various products, showcasing the electrochemical versatility of such compounds (Iguchi et al., 1978).
Properties
IUPAC Name |
2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.C2H2O4/c1-5-6-14-7-8-15(16(13-14)18-4)20-12-11-19-10-9-17(2)3;3-1(4)2(5)6/h5,7-8,13H,1,6,9-12H2,2-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBLSBRVMXFIDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCCOC1=C(C=C(C=C1)CC=C)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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